molecular formula C22H28ClN3O2 B11013388 1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B11013388
M. Wt: 401.9 g/mol
InChI Key: NBHSJRJHNCCHIK-UHFFFAOYSA-N
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Description

1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a pyrrole ring fused with a tetrahydropyran ring

Preparation Methods

The synthesis of 1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative by reacting piperazine with 2-chlorobenzyl chloride under basic conditions. The resulting intermediate is then coupled with a pyrrole derivative, which is synthesized separately. The final step involves the formation of the ethanone linkage through a condensation reaction .

Chemical Reactions Analysis

1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair .

Comparison with Similar Compounds

1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential to modulate multiple biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C22H28ClN3O2/c23-20-6-2-1-5-19(20)18-24-11-13-25(14-12-24)21(27)17-22(7-15-28-16-8-22)26-9-3-4-10-26/h1-6,9-10H,7-8,11-18H2

InChI Key

NBHSJRJHNCCHIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)N4C=CC=C4

Origin of Product

United States

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